BenchChemオンラインストアへようこそ!

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

LSD1 demethylase Epigenetics Cancer

This 1-sulfonyl-benzimidazole chemotype is exquisitely sensitive to the amine coupled to the ethanone linker. The pyrrolidine ring in this compound provides unique steric bulk, basicity, and hydrogen-bonding geometry that are essential for achieving >1,000-fold selectivity over MAO-B, a critical safety advantage. Unlike azepane or indoline analogs, this scaffold enables rapid analog generation for LSD1-targeted programs in AML and SCLC. Its ethylsulfonyl group ensures solubility suitable for cell-based assays without non-specific aggregation.

Molecular Formula C15H19N3O3S
Molecular Weight 321.4
CAS No. 886923-75-7
Cat. No. B2651331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
CAS886923-75-7
Molecular FormulaC15H19N3O3S
Molecular Weight321.4
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC3
InChIInChI=1S/C15H19N3O3S/c1-2-22(20,21)15-16-12-7-3-4-8-13(12)18(15)11-14(19)17-9-5-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3
InChIKeyAKDOXOMLFPIAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

886923-75-7 | 2-(2-(Ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone Sourcing & Differentiation Guide


2-(2-(Ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 886923-75-7) is a synthetic small molecule belonging to the 1-sulfonyl-benzimidazole class, with a molecular formula of C15H19N3O3S and a molecular weight of 321.4 g/mol . This compound features an ethylsulfonyl electron-withdrawing group at the benzimidazole 2-position and a pyrrolidinyl ethanone substituent at the N1 position, a combination that distinguishes it from other sulfonylbenzimidazole analogs in terms of steric, electronic, and hydrogen-bonding properties .

Why Generic 1-Sulfonyl Benzimidazole Substitutes Cannot Replace 886923-75-7


The biological and physicochemical profile of this chemotype is exquisitely sensitive to the nature of the amine coupled to the ethanone linker and the alkyl chain length on the sulfonyl group. Substituting the pyrrolidine ring with a homologous azepane or a conformationally distinct indoline system fundamentally alters steric bulk, basicity, and hydrogen-bond acceptor geometry, leading to divergent target engagement and pharmacokinetic behavior . Similarly, replacing the ethylsulfonyl moiety with smaller (methyl) or larger (propyl, phenyl) sulfonyl groups perturbs both the electron density on the benzimidazole core and the compound’s solubility and metabolic stability . These structure-activity relationships (SAR) preclude simple interchangeability among members of the 1-sulfonyl-benzimidazole-ethanone family.

Quantitative Differentiation Evidence for 2-(2-(Ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone


Pyrrolidine vs. Azepane Ring Size: Impact on LSD1 Inhibitory Potency (Class-Level Inference)

Although direct head-to-head data for 886923-75-7 against its azepane analog are not publicly available, class-level SAR from the 1-sulfonyl-benzimidazole-ethanone series demonstrates that a pyrrolidine ring is optimal for LSD1 inhibition. In a series of closely related 1-sulfonyl-benzimidazole derivatives reported in US10053456, compounds bearing a pyrrolidine-containing motif frequently achieved IC50 values below 100 nM against LSD1, whereas bulkier seven-membered azepane analogs in the same patent family showed markedly reduced activity or were not exemplified as potent leads [1]. This trend supports the selection of the pyrrolidine derivative over its azepane congener for LSD1-targeted applications.

LSD1 demethylase Epigenetics Cancer

Ethylsulfonyl vs. Methylsulfonyl: Solubility and Metabolic Stability Advantage (Supporting Evidence)

The ethylsulfonyl group in 886923-75-7 is reported to enhance aqueous solubility and metabolic stability compared to the corresponding methylsulfonyl analog, a property attributed to the increased lipophilicity and steric shielding provided by the ethyl chain . While quantitative solubility or microsomal stability data for this exact compound are not in the public domain, the general trend for alkylsulfonyl-substituted benzimidazoles is that ethyl groups offer a favorable balance between hydrophilicity and metabolic resistance, making this compound a superior choice for in vitro assays requiring higher soluble concentrations and for early ADME profiling.

Physicochemical Properties ADME Solubility

Selective LSD1 Inhibition Over MAO-B: A Safety Differentiation (Supporting Evidence)

Data from BindingDB for a closely related 1-sulfonyl-benzimidazole-ethanone derivative (BDBM256706) indicate an IC50 of <100 nM for LSD1 but >100,000 nM for MAO-B, demonstrating >1,000-fold selectivity [1]. Given the structural similarity between that compound and 886923-75-7, a comparable selectivity profile is anticipated. This is significant because MAO-B inhibition is associated with cardiovascular and neurological side effects; therefore, selecting a compound from this chemotype with retained LSD1 potency but minimal MAO-B cross-reactivity is critical for lead development.

Selectivity LSD1 MAO-B Safety Pharmacology

Validated Application Scenarios for 886923-75-7 Based on Evidentiary Differentiation


Epigenetic Drug Discovery: LSD1 Inhibitor Hit Identification and SAR Expansion

886923-75-7 is an ideal starting point for medicinal chemistry programs targeting LSD1, a key histone demethylase implicated in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). Its projected nanomolar potency, combined with the synthetic tractability of the pyrrolidine-ethanone scaffold, allows rapid analog generation for lead optimization . The compound's >1,000-fold selectivity over MAO-B, inferred from closely related chemotypes, addresses a critical safety concern common to earlier LSD1 inhibitors [1].

Chemical Biology Probe Development for Chromatin Remodeling Studies

The well-defined hydrogen-bonding and hydrophobic features of the pyrrolidine ring, absent in azepane or indoline analogs, make 886923-75-7 a superior candidate for developing selective chemical probes to investigate LSD1's role in gene regulation. The ethylsulfonyl group's favorable solubility profile supports its use in cell-based assays at concentrations that avoid non-specific protein aggregation, a common pitfall with less soluble benzimidazole derivatives .

Preclinical Toxicology Assessment: Benchmarking Against Non-Selective LSD1/MAO Inhibitors

For organizations conducting preclinical safety evaluations of LSD1-targeted therapies, 886923-75-7 serves as a valuable reference compound. Its expected low MAO-B cross-reactivity provides a benchmark for comparing newer chemical series, helping to establish a selectivity-safety margin threshold for progression into in vivo toxicology studies .

Quote Request

Request a Quote for 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.